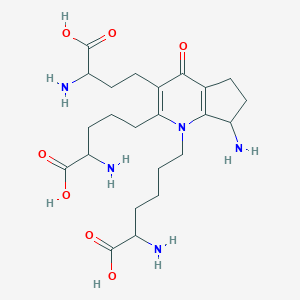
Isooxodesmosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooxodesmosine is a naturally occurring amino acid that has gained significant attention in recent years due to its potential therapeutic properties. It is a derivative of lysine and is found in collagen, an essential component of connective tissues in the body. Isooxodesmosine has been studied extensively for its ability to promote wound healing, improve skin elasticity, and reduce inflammation. In
Wirkmechanismus
The mechanism of action of Isooxodesmosine is not fully understood. However, it is believed to work by stimulating the production of collagen and elastin in the skin, which helps to improve skin elasticity and reduce the appearance of wrinkles. Isooxodesmosine also has anti-inflammatory properties, which may help to reduce inflammation in the body.
Biochemische Und Physiologische Effekte
Isooxodesmosine has several biochemical and physiological effects. It has been shown to promote the production of collagen and elastin in the skin, which helps to improve skin elasticity and reduce the appearance of wrinkles. Isooxodesmosine also has anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, Isooxodesmosine has been shown to increase bone density and reduce bone loss, making it a potential treatment for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isooxodesmosine in lab experiments is that it is a naturally occurring amino acid, making it a safer alternative to synthetic compounds. Additionally, Isooxodesmosine has been extensively studied, and its potential therapeutic properties have been well documented. However, one limitation of using Isooxodesmosine in lab experiments is that it is a complex molecule, and its synthesis method can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on Isooxodesmosine. One area of research is the potential use of Isooxodesmosine in the treatment of osteoporosis. Further studies are needed to determine the optimal dosage and administration method for Isooxodesmosine in this context. Another area of research is the potential use of Isooxodesmosine in the treatment of skin aging and wrinkles. Additional studies are needed to determine the mechanism of action of Isooxodesmosine in this context and to determine the optimal dosage and administration method. Finally, further studies are needed to explore the potential use of Isooxodesmosine in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease.
Conclusion:
Isooxodesmosine is a naturally occurring amino acid that has gained significant attention in recent years due to its potential therapeutic properties. It has been shown to promote wound healing, improve skin elasticity, and reduce inflammation. Isooxodesmosine has also been studied for its potential use in the treatment of osteoporosis. While further research is needed to fully understand the mechanism of action of Isooxodesmosine, its potential therapeutic properties make it an exciting area of research for the future.
Synthesemethoden
Isooxodesmosine is a naturally occurring amino acid, and its synthesis method involves the extraction of collagen from animal connective tissues such as skin, bones, and tendons. The extracted collagen is then hydrolyzed using enzymes such as pepsin or trypsin to obtain the individual amino acids. Isooxodesmosine is then isolated using various chromatographic techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Isooxodesmosine has been extensively studied for its potential therapeutic properties. It has been shown to promote wound healing, improve skin elasticity, and reduce inflammation. Isooxodesmosine has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density and reduce bone loss.
Eigenschaften
CAS-Nummer |
147044-50-6 |
|---|---|
Produktname |
Isooxodesmosine |
Molekularformel |
C23H37N5O7 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
2-amino-6-[7-amino-2-(4-amino-4-carboxybutyl)-3-(3-amino-3-carboxypropyl)-4-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]hexanoic acid |
InChI |
InChI=1S/C23H37N5O7/c24-14-9-8-13-19(14)28(11-2-1-4-15(25)21(30)31)18(6-3-5-16(26)22(32)33)12(20(13)29)7-10-17(27)23(34)35/h14-17H,1-11,24-27H2,(H,30,31)(H,32,33)(H,34,35) |
InChI-Schlüssel |
DYRNNGQPCZUVRQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1N)N(C(=C(C2=O)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Kanonische SMILES |
C1CC2=C(C1N)N(C(=C(C2=O)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Synonyme |
isooxodesmosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



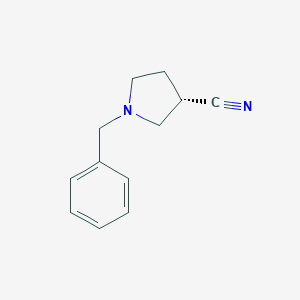
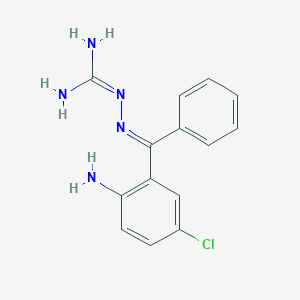
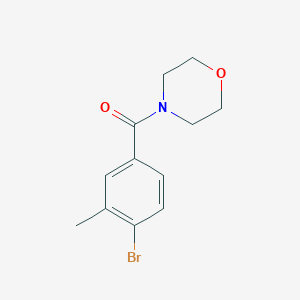
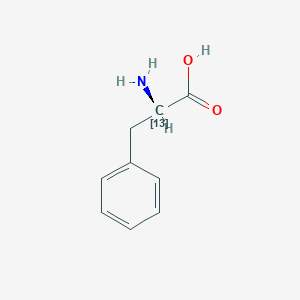
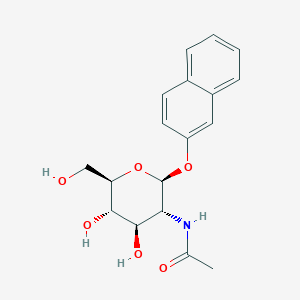
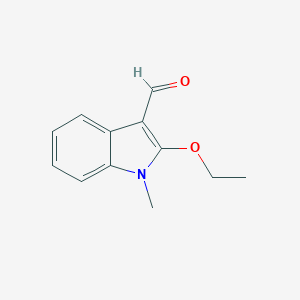
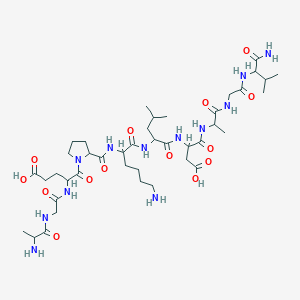
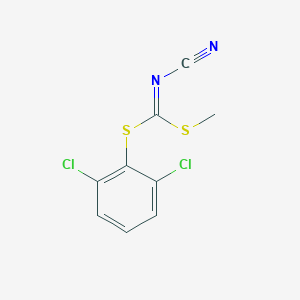
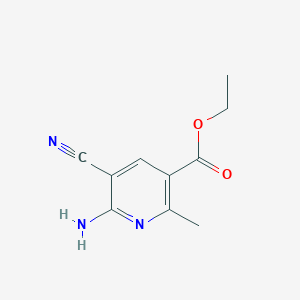
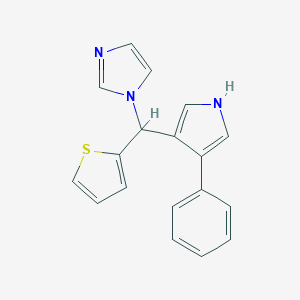
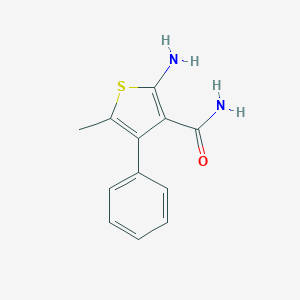
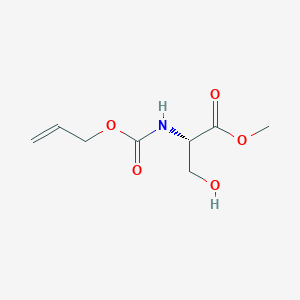
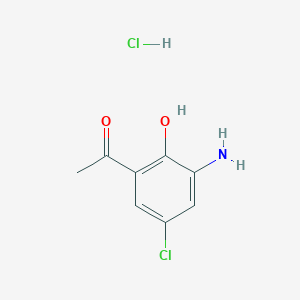
![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)